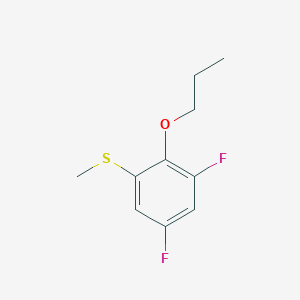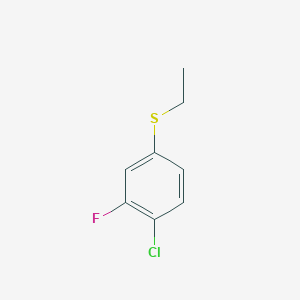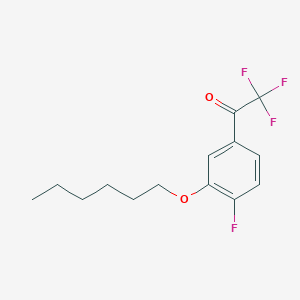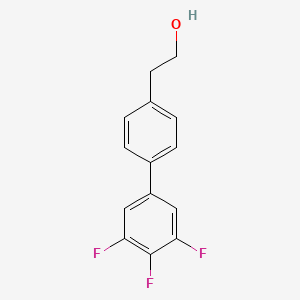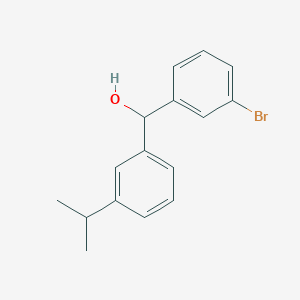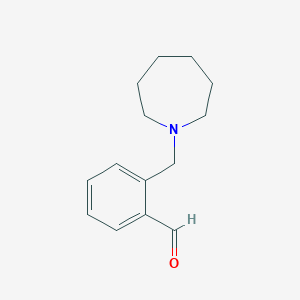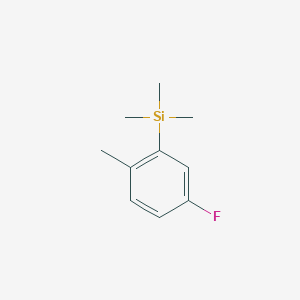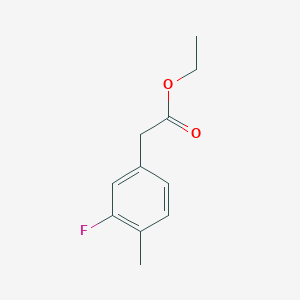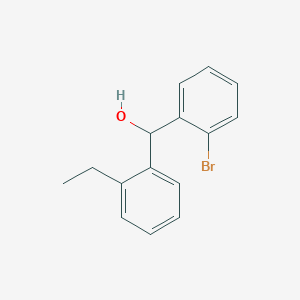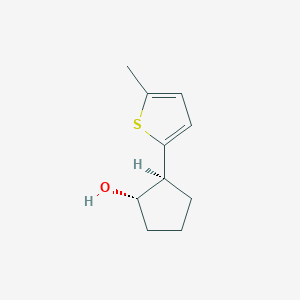
trans-2-(5-Methyl-2-thienyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(5-Methyl-2-thienyl)cyclopentanol: is an organic compound with the molecular formula C10H14OS. It features a cyclopentanol ring substituted with a 5-methyl-2-thienyl group in the trans configuration. This compound is notable for its unique structural properties, including the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(5-Methyl-2-thienyl)cyclopentanol typically involves the following steps:
Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through various methods, such as the reduction of cyclopentanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the 5-Methyl-2-Thienyl Group: The 5-methyl-2-thienyl group can be introduced via a Grignard reaction. This involves the reaction of 5-methyl-2-thienylmagnesium bromide with cyclopentanone, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: Trans-2-(5-Methyl-2-thienyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The thiophene ring in this compound can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
科学研究应用
Chemistry: Trans-2-(5-Methyl-2-thienyl)cyclopentanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that target specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other high-performance materials.
作用机制
The mechanism by which trans-2-(5-Methyl-2-thienyl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Trans-2-Methylcyclopentanol: Similar in structure but lacks the thiophene ring.
2-(5-Methyl-2-thienyl)ethanol: Contains a thiophene ring but has a different carbon backbone.
Uniqueness: Trans-2-(5-Methyl-2-thienyl)cyclopentanol is unique due to the presence of both a cyclopentanol ring and a thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(1S,2S)-2-(5-methylthiophen-2-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7-5-6-10(12-7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUCXKXLXLWATB-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)[C@H]2CCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
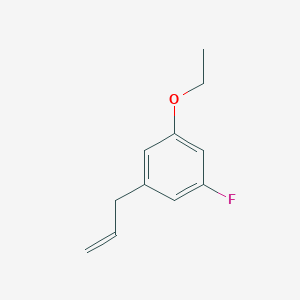
![1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995664.png)
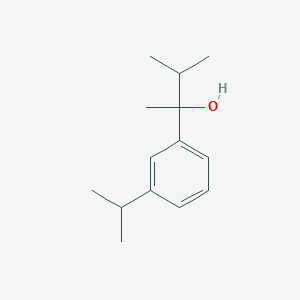
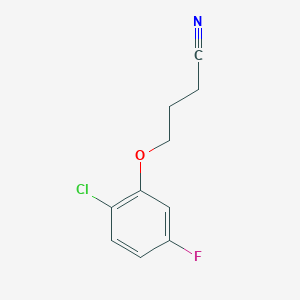
![4-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7995683.png)
